molecular formula C19H23N3O3S2 B2715261 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide CAS No. 1260948-71-7

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide

Cat. No. B2715261
CAS RN: 1260948-71-7
M. Wt: 405.53
InChI Key: BVNHZSMXKQVJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups. It includes a thiophene group, which is a five-membered ring containing four carbon atoms and a sulfur atom. Thiophene is a basic unit in many biologically active compounds and is used in medicinal chemistry . The compound also contains a pyrimidine group, which is a six-membered ring with two nitrogen atoms. Pyrimidines are part of many important biomolecules, including DNA and RNA.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the thiophene and pyrimidine rings. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are added. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrimidine rings would likely contribute to the compound’s stability and may influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The thiophene and pyrimidine groups could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall charge distribution would all influence its properties .

Scientific Research Applications

Future Directions

Research into compounds containing thiophene and pyrimidine groups is ongoing, and these groups are found in many biologically active compounds. Future research could potentially explore the properties and uses of this specific compound .

Mechanism of Action

The exact mechanism of action would depend on the specific targets of this compound in the body. These could be enzymes, receptors, ion channels, or other proteins. The compound might inhibit or activate its targets, leading to changes in biochemical pathways and cellular functions .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and effects in the body. Factors such as the compound’s solubility, stability, and interactions with transport proteins could affect its ADME properties .

The compound’s effects could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors could affect the compound’s stability, its interactions with its targets, and its overall efficacy .

properties

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-13(2)5-8-20-16(23)12-22-15-7-11-27-17(15)18(24)21(19(22)25)9-6-14-4-3-10-26-14/h3-4,7,10-11,13,17H,5-6,8-9,12H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUKRPUHRQQEJZ-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C[N+]1=C2C=CSC2C(=O)N(C1=O)CCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N3O3S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide

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